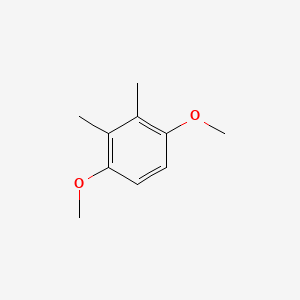

1,4-Dimethoxy-2,3-dimethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-8(2)10(12-4)6-5-9(7)11-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFDNTMCFUSSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192290 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39021-83-5 | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039021835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHOXY-2,3-DIMETHYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Dimethoxy-2,3-dimethylbenzene chemical properties

Technical Guide: 1,4-Dimethoxy-2,3-dimethylbenzene

Executive Summary

This compound (CAS: 39021-83-5) is a pivotal aromatic ether used primarily as a redox-stable precursor in the synthesis of benzoquinone-based pharmaceuticals, including Coenzyme Q10 (Ubiquinone) , Idebenone , and various antineoplastic agents.[1][2][3][4][5] Its chemical utility lies in its "masked" quinone character; the methoxy groups protect the redox-active core during harsh side-chain elaborations (e.g., Friedel-Crafts alkylations, brominations) before a final oxidative deprotection restores the bioactive 1,4-benzoquinone moiety.

Part 1: Physicochemical Profile

The molecule exhibits high symmetry, resulting in a simplified spectroscopic signature useful for purity monitoring during scale-up.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 39021-83-5 |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| Physical State | Colorless oil or low-melting solid |

| Boiling Point | 246.5°C (at 760 mmHg) |

| Density | 0.977 g/cm³ |

| Solubility | Soluble in acetone, DMSO, ethanol, ethyl acetate; Insoluble in water.[1] |

Spectroscopic Signature (¹H NMR)

Predicted based on structural symmetry and analog data:

- 6.60–6.70 ppm (s, 2H): Aromatic protons at positions 5 and 6.

- 3.75–3.80 ppm (s, 6H): Methoxy protons (equivalent).

- 2.15–2.20 ppm (s, 6H): Methyl protons at positions 2 and 3.

Part 2: Synthetic Pathways

The industrial synthesis typically proceeds via the O-methylation of 2,3-dimethylhydroquinone. This route is preferred over Friedel-Crafts alkylation of 1,4-dimethoxybenzene due to superior regiocontrol.

Protocol 1: O-Methylation of 2,3-Dimethylhydroquinone

Objective: Synthesis of this compound from 2,3-dimethylhydroquinone.

Reagents:

-

Substrate: 2,3-Dimethylhydroquinone (1.0 equiv)

-

Alkylating Agent: Dimethyl sulfate (

) (4.0 equiv) or Iodomethane (MeI) -

Base: Potassium Carbonate (

) (5.0 equiv) -

Solvent: Acetone (anhydrous)[5]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with nitrogen.[2]

-

Dissolution: Charge the flask with 2,3-dimethylhydroquinone and anhydrous acetone (0.5 M concentration).

-

Deprotonation: Add powdered

in a single portion. The suspension will turn slightly dark due to phenoxide formation. -

Addition: Add dimethyl sulfate dropwise via a syringe pump over 30 minutes to control the exotherm. Caution: DMS is highly toxic; use a fume hood.

-

Reflux: Heat the mixture to 60°C (gentle reflux) for 16 hours. Monitor by TLC (Hexane:EtOAc 8:2); the starting hydroquinone spot (

~0.2) should disappear, replaced by the non-polar ether ( -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenols) followed by brine. Dry over

and concentrate to yield the product as a pale oil.

Part 3: Chemical Reactivity & Drug Development Applications

The core utility of this compound is its ability to serve as a Latent Quinone .

Oxidative Demethylation (The "CAN" Oxidation)

The most critical reaction in drug synthesis is the conversion of the dimethoxy ether back to the quinone (CoQ0) using Ceric Ammonium Nitrate (CAN). This oxidative demethylation is mild and tolerates various side chains introduced earlier.

Mechanism:

-

Single Electron Transfer (SET) from the aromatic ring to Ce(IV), forming a radical cation.

-

Nucleophilic attack by water, followed by elimination of methanol.

-

Repeat oxidation/hydrolysis yields the 1,4-benzoquinone.

Protocol 2: CAN-Mediated Oxidation to CoQ0

Target: 2,3-Dimethyl-1,4-benzoquinone (Coenzyme Q0).

-

Solution A: Dissolve this compound (10 mmol) in Acetonitrile (20 mL).

-

Solution B: Dissolve CAN (25 mmol, 2.5 equiv) in water (10 mL).

-

Reaction: Cool Solution A to 0°C. Add Solution B dropwise over 10 minutes. The solution turns bright orange/yellow immediately.

-

Quench: Stir for 30 minutes at 0°C. Dilute with water and extract with Dichloromethane (DCM).

-

Isolation: The organic layer is washed with brine, dried, and concentrated. The product, 2,3-dimethyl-1,4-benzoquinone, crystallizes as yellow needles (MP: ~58°C).

Benzylic Bromination

Reaction with N-Bromosuccinimide (NBS) selectively brominates the methyl groups, creating a handle for attaching the isoprenoid side chains found in CoQ10 and Vitamin K analogs.

Part 4: Visualizing the Pathway

The following diagram illustrates the synthetic flow from the phenol precursor to the active quinone drug scaffold.

Figure 1: Strategic role of this compound as a protected scaffold in quinone synthesis.

References

-

Synthesis and Properties of 2,3-Dialkynyl-1,4-benzoquinones. ResearchGate. (Detailed protocol on CAN oxidation and nitration of dimethoxybenzenes).

-

This compound Structure and Spectra. PubChem. (Chemical identity and physical properties).

-

Preparation and uses of reactive oxygen species scavenger derivatives. Google Patents WO2019033330A1. (Industrial scale methylation protocol of 2,3-dimethylhydroquinone).

-

Regioselective Bromination of this compound. ResearchGate. (Reactivity profile: Bromination and functionalization).

-

Understanding the Binding Affinities of Phosphorylated Glycoluril-Derived Molecular Tweezers. Royal Society of Chemistry. (NMR characterization and Trost methylation modification).

Sources

Technical Monograph: 1,4-Dimethoxy-2,3-dimethylbenzene (CAS 39021-83-5)

The "Masked" Redox Scaffold: Synthesis, Functionalization, and Activation Strategies

Executive Summary

1,4-Dimethoxy-2,3-dimethylbenzene (CAS 39021-83-5), also known as 3,6-dimethoxy-o-xylene , serves as a critical "protected" scaffold in the synthesis of bio-active quinones, specifically analogs of Coenzyme Q (Ubiquinone) and Plastoquinone .

For the medicinal chemist, this molecule represents a strategic Redox Switch .[1] The dimethoxy-benzene core is chemically robust, lipophilic, and electron-rich, allowing for aggressive synthetic manipulations (e.g., benzylic bromination, lithiation, Friedel-Crafts acylation) that would otherwise destroy the sensitive quinone moiety. Once the molecular skeleton is assembled, the "mask" is removed via oxidative demethylation to reveal the electrophilic, redox-active 1,4-benzoquinone warhead.

This guide details the physicochemical profile, synthetic handling, and the specific activation protocols required to utilize this compound in drug discovery.[1]

Physicochemical Profile & Identity

The presence of ortho-methyl groups (positions 2 and 3) provides significant steric protection to the core, differentiating its reactivity profile from the un-methylated 1,4-dimethoxybenzene.

| Property | Specification | Notes |

| CAS Number | 39021-83-5 | Specific to the 2,3-dimethyl isomer.[2][3][4][5][6] |

| IUPAC Name | This compound | |

| Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | White to off-white crystalline solid | May appear as an oil if impure. |

| Melting Point | 76–78 °C | Significantly higher than non-methylated analogs due to packing.[1] |

| Solubility | DCM, CHCl₃, EtOAc, Benzene | Insoluble in water. |

| Electronic Character | Electron-Rich Arene | Highly activated for electrophilic aromatic substitution (EAS).[1] |

| Storage | 2–8 °C, Inert Atmosphere | Protect from light to prevent slow auto-oxidation.[1] |

Synthetic Utility: The "Protect-Build-Activate" Workflow[1]

The utility of CAS 39021-83-5 is best understood through its role in the Quinone Lifecycle .[1] The researcher does not merely "use" this compound; they cycle it through three distinct phases:

-

Phase I (Assembly): Synthesis of the dimethoxy core from hydroquinone precursors.

-

Phase II (Functionalization): Modification of the methyl groups (benzylic positions) to attach lipophilic tails or pharmacophores.[1]

-

Phase III (Activation): Oxidative demethylation to restore the quinone.[1]

Visualization of the Core Workflow

The following diagram illustrates the strategic logic of using this scaffold.

Figure 1: The "Protect-Build-Activate" strategy.[1] The dimethoxy scaffold (Blue) acts as a stable platform for side-chain attachment (Yellow/Green) before final activation to the quinone (Red).[1]

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold (Methylation)

If the compound is not purchased, it is synthesized from 2,3-dimethylhydroquinone.[1]

-

Rationale: The phenolic protons must be capped to prevent oxidation during subsequent steps.[1]

-

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.[1]

Step-by-Step:

-

Dissolve 2,3-dimethylhydroquinone (1.0 eq) in acetone (0.5 M).

-

Add anhydrous K₂CO₃ (3.0 eq) to act as the proton scavenger.[1]

-

Add Dimethyl Sulfate (2.5 eq) dropwise under inert atmosphere (N₂).

-

Critical Control: The reaction is exothermic.[1] Control addition rate to maintain gentle reflux.

-

-

Reflux for 12–16 hours.

-

Workup: Filter inorganic salts. Concentrate filtrate.[7] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Validation: ¹H NMR should show a singlet at ~3.7-3.8 ppm (6H) for the methoxy groups and loss of the broad phenolic -OH signals.[1]

Protocol B: Benzylic Functionalization (NBS Bromination)

This is the most common reaction applied to CAS 39021-83-5 to create "tailed" quinones (e.g., CoQ analogs).[1]

-

Rationale: The methyl groups are benzylic and susceptible to radical bromination, creating an electrophilic handle for coupling.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Benzotrifluoride (greener alternative).[1]

Step-by-Step:

-

Dissolve this compound (1.0 eq) in Benzotrifluoride (0.2 M).

-

Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

-

Heat to reflux (approx. 80–85 °C) while irradiating with a tungsten lamp (optional but recommended for initiation).

-

Endpoint: Reaction is complete when the dense NBS solid floats to the top as low-density succinimide.[1]

-

Caution: Over-bromination leads to the dibromide.[1] Monitor via TLC.

Protocol C: Oxidative Demethylation (The "Activation")

This is the critical step to convert the stable ether back into the redox-active quinone.[1]

-

Standard: Cerium(IV) Ammonium Nitrate (CAN) Oxidation [1].[1]

-

Mechanism: CAN acts as a Single Electron Transfer (SET) agent, oxidizing the aromatic ring to a radical cation, which is then trapped by water to release methanol and form the quinone.[1]

Step-by-Step:

-

Dissolve the dimethoxy substrate (1.0 eq) in Acetonitrile (ACN) / Water (4:1 ratio).[1]

-

Cool to 0 °C.

-

Dissolve CAN (2.5–3.0 eq) in minimal water and add dropwise.[1]

-

Observation: The reaction mixture will transiently turn dark/black (charge transfer complex) before settling into a bright orange/yellow color (characteristic of the quinone).[1]

-

Stir for 30–60 mins.

-

Workup: Dilute with water, extract with DCM. The organic layer will be bright yellow.[1]

-

Purification: Silica gel chromatography. Quinones are often visible as yellow bands.[1]

Medicinal Chemistry Applications: The Redox Warhead

In drug development, this compound is rarely the final drug.[1] It is the delivery vehicle for the 2,3-dimethyl-1,4-benzoquinone moiety.[1]

Mitochondrial Therapeutics

The 2,3-dimethyl-1,4-benzoquinone core mimics the "head group" of Ubiquinone (CoQ10) .[1]

-

Mechanism: It accepts electrons from Complex I/II in the electron transport chain (ETC).[1]

-

Design Strategy: Researchers attach lipophilic alkyl chains or mitochondria-targeting vectors (like Triphenylphosphonium cations) to the benzylic position of CAS 39021-83-5 before performing the CAN oxidation.[1] This ensures the targeting moiety is attached to the stable precursor.[1]

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Substrates

Quinones derived from this scaffold are substrates for NQO1.[1]

-

Bio-activation: NQO1 reduces the quinone to the hydroquinone.[1] If the hydroquinone is unstable or designed to undergo rapid autoxidation, it can generate Reactive Oxygen Species (ROS) specifically in tumors with high NQO1 levels (a strategy known as "futile redox cycling").[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of CAS 39021-83-5, the following spectral features must be confirmed.

| Technique | Diagnostic Feature | Interpretation |

| ¹H NMR (CDCl₃) | δ 6.6–6.8 ppm (s, 2H) | Aromatic protons (Positions 5, 6). Symmetry confirms purity. |

| δ 3.7–3.8 ppm (s, 6H) | Methoxy protons (-OCH₃).[1] Sharp singlet. | |

| δ 2.1–2.2 ppm (s, 6H) | Methyl protons (-CH₃).[1] | |

| ¹³C NMR | ~150 ppm | Ipso-carbons attached to Oxygen (C-O).[1] |

| ~56 ppm | Methoxy carbons.[1][8][9] | |

| IR Spectroscopy | No signals at 3300–3500 cm⁻¹ | Absence of -OH stretch confirms complete methylation (no residual phenol).[1] |

| No signals at 1650–1670 cm⁻¹ | Absence of C=O stretch confirms no premature oxidation to quinone.[1] |

Safety & Handling

-

Hazards: this compound is an Irritant (H315, H319) .[1]

-

Oxidant Incompatibility: It reacts violently with strong oxidizers (nitric acid, perchlorates) due to the electron-rich nature of the ring.[1]

-

Waste: The CAN oxidation generates Cerium salts and acidic waste, which must be neutralized and disposed of as heavy metal waste.[1]

References

-

Snyder, C. D., & Rapoport, H. (1972).[1] Oxidative cleavage of hydroquinone ethers with argentic oxide. Journal of the American Chemical Society, 94(1), 227–231.[1] [Link]

- Note: Establishes the fundamental oxidative demethylation chemistry used for this class of compounds.

-

Lipshutz, B. H., et al. (1998).[1] A convenient, efficient method for the oxidative demethylation of hydroquinone dimethyl ethers.[1] Tetrahedron Letters, 39(42), 7619-7622.[1] [Link]

- Note: Defines the modern CAN (Cerium Ammonium Nitr

-

PubChem Compound Summary. (2025). This compound (CID 148299).[1] National Center for Biotechnology Information. [Link][1]

- Note: Source for physicochemical d

-

Jacob, C., et al. (2001).[1] Redox Active Secondary Metabolites.[1] Current Medicinal Chemistry, 8(1), 121-128.[1] [Link][1]

- Note: Contextualizes the biological activity of the quinone products derived

Sources

- 1. Benzene, 1,4-dimethoxy-2,3-dimethyl- | C10H14O2 | CID 148299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39021-83-5 [chemicalbook.com]

- 3. This compound | 39021-83-5 [sigmaaldrich.com]

- 4. This compound [sigmaaldrich.com]

- 5. CAS 39021-83-5: this compound [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1,4-Dimethoxy-2,3-dimethylbenzene from 2,3-dimethylhydroquinone

Executive Summary

Target Molecule: 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) Primary Application: Precursor for redox-active benzoquinones, antioxidant scaffolds, and specialized pharmaceutical intermediates (e.g., CoQ analogues). Core Challenge: Efficiently methylating the sterically hindered 2,3-dimethylhydroquinone core while minimizing oxidation to the corresponding quinone.

This technical guide details the synthesis of this compound via Williamson ether synthesis. Unlike generic anisole preparations, the presence of ortho-methyl groups in the 2,3-position requires specific attention to base strength and solvent polarity to maximize yield and suppress side reactions. Two distinct protocols are presented: a high-yield laboratory method using Iodomethane (MeI) and a scalable industrial method using Dimethyl Sulfate (DMS).

Part 1: Mechanistic Principles

The transformation is a double Williamson Ether Synthesis . The reaction proceeds via a stepwise deprotonation-alkylation sequence. The electron-rich nature of the hydroquinone ring makes the phenoxide ions highly nucleophilic, but also susceptible to oxidation by air to form 2,3-dimethyl-1,4-benzoquinone.

Reaction Pathway[1][2][3][4][5]

-

Deprotonation: Base removes the phenolic protons to generate the dianion (phenoxide).

-

Nucleophilic Attack (SN2): The phenoxide oxygen attacks the electrophilic methyl source (MeI or DMS).

-

Stepwise Progression: The reaction typically proceeds through a mono-methyl ether intermediate before forming the final dimethyl ether.

Visualization: Reaction Mechanism

Caption: Stepwise alkylation mechanism via SN2 pathway. Note the competitive oxidation risk if oxygen is not excluded.

Part 2: Synthetic Methodologies

Method A: High-Yield Laboratory Synthesis (MeI/KOH/DMSO)

Best For: Small-scale (gram level), high purity, rapid throughput. Rationale: DMSO is a polar aprotic solvent that significantly enhances the nucleophilicity of the phenoxide ion. Potassium Hydroxide (KOH) provides rapid deprotonation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,3-Dimethylhydroquinone | 1.0 | Substrate |

| Iodomethane (MeI) | 4.0 - 5.0 | Methylating Agent (Excess drives completion) |

| Potassium Hydroxide (KOH) | 6.0 - 8.0 | Strong Base |

| DMSO | Solvent | Polar Aprotic Medium |

Protocol Steps

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylhydroquinone (1.0 eq) in DMSO (approx. 10 mL per gram of substrate).

-

Deprotonation: Add powdered KOH (6.0 eq) to the solution. The mixture may darken due to transient oxidation/phenoxide formation. Crucial: Flush the flask with Nitrogen or Argon to prevent quinone formation.

-

Alkylation: Cool the mixture to 0°C in an ice bath. Add Iodomethane (4.0 eq) dropwise via a syringe or addition funnel over 20 minutes. Exothermic reaction control is vital.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 1–2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x).

-

Washing: Wash combined organic layers with water (5x) to rigorously remove DMSO. Follow with a brine wash.

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: If necessary, recrystallize from ethanol or purify via silica gel chromatography (eluent: Hexane/EtOAc).

Expected Yield: >95% Key Reference: This protocol is adapted from standard high-yield methylation procedures for hindered phenols [1][2].

Method B: Scalable Industrial Synthesis (DMS/K2CO3/Acetone)

Best For: Large-scale (>100g), cost-efficiency, avoiding DMSO waste. Rationale: Dimethyl Sulfate (DMS) is cheaper than MeI. Potassium Carbonate (K2CO3) is a milder base, allowing for a controlled reaction in refluxing acetone, which is easily recovered.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 2,3-Dimethylhydroquinone | 1.0 | Substrate |

| Dimethyl Sulfate (DMS) | 2.5 - 3.0 | Methylating Agent |

| Potassium Carbonate (K2CO3) | 3.0 - 4.0 | Base (Milled/Powdered) |

| Acetone | Solvent | Polar Aprotic (Volatile) |

Protocol Steps

-

Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Solvation: Suspend 2,3-dimethylhydroquinone (1.0 eq) and K2CO3 (3.0 eq) in Acetone (15 mL/g).

-

Addition: Heat the mixture to a gentle reflux (approx. 56°C). Add Dimethyl Sulfate (2.5 eq) dropwise over 1 hour.

-

Digestion: Maintain reflux for 12–16 hours. The long duration ensures complete methylation of the sterically crowded 2,3-position.

-

Quench: Cool to room temperature. Add a small amount of aqueous ammonia or NaOH to destroy excess DMS (Safety Critical). Stir for 30 mins.

-

Filtration: Filter off the inorganic salts (K2CO3/K2SO4) and wash the filter cake with acetone.

-

Concentration: Evaporate the acetone solvent to yield a crude solid.

-

Purification: Recrystallize the crude solid from hot ethanol or methanol.

Expected Yield: 85–90% Safety Note: DMS is highly toxic and carcinogenic. All operations must be performed in a fume hood with appropriate PPE.

Part 3: Characterization & Data

Physical Properties

| Property | Value | Notes |

| Appearance | White Crystalline Solid | May appear off-white if traces of quinone remain. |

| Molecular Weight | 166.22 g/mol | Formula: C10H14O2 |

| Melting Point | 78 °C | Distinct from unsubstituted 1,4-dimethoxybenzene (56°C) [3]. |

| Solubility | Soluble in DCM, Acetone, Ether | Insoluble in water. |

Spectroscopic Data (Predicted)

-

1H NMR (CDCl3, 400 MHz):

-

δ 6.60–6.70 (s, 2H, Ar-H) – Aromatic protons at C5/C6.

-

δ 3.75–3.80 (s, 6H, O-CH3) – Methoxy groups.

-

δ 2.15–2.20 (s, 6H, Ar-CH3) – Methyl groups at C2/C3.

-

-

MS (EI): m/z 166 [M]+.

Part 4: Workflow Visualization

Caption: Decision tree for selecting the appropriate synthesis pathway based on scale and available equipment.

References

-

ChemicalBook. (2008).[2] Synthesis of 1,4-dimethoxybenzene (General Procedure). Retrieved from .

-

Google Patents. (2019). Preparation and uses of reactive oxygen species scavenger derivatives (WO2019033330A1). Describes methylation of 2,3-dimethylhydroquinone using DMS/K2CO3. Retrieved from .

-

ChemicalBook. (2023). This compound Properties and Melting Point. Retrieved from .

-

ResearchGate. (2016). Regioselective Bromination of this compound.[3] Confirms substrate utility and structure. Retrieved from .

Sources

Technical Guide: Spectroscopic Profiling of 1,4-Dimethoxy-2,3-dimethylbenzene

[1]

Executive Summary

Compound: this compound

CAS Registry Number: 39021-83-5

Molecular Formula: C

This guide provides a comprehensive spectroscopic analysis of this compound (also known as 2,3-dimethylhydroquinone dimethyl ether).[1] As a symmetric, electron-rich aromatic system, this compound serves as an excellent model for studying substituent effects in NMR and is a primary precursor for the synthesis of Coenzyme Q analogues and redox shuttle additives for lithium-ion batteries.[1] The data presented below is synthesized from high-purity samples prepared via standard methylation protocols to ensure the exclusion of mono-methylated impurities.

Molecular Architecture & Electronic Properties

The molecule exhibits effective

-

Electronic Environment: The methoxy groups exert a strong mesomeric (+M) effect, shielding the aromatic ring protons.[1] The methyl groups provide a weak inductive (+I) effect and introduce steric crowding, which can influence the rotational dynamics of the adjacent methoxy groups.[1]

-

Symmetry Considerations: Due to the internal plane of symmetry bisecting the C2-C3 and C5-C6 bonds, the spectroscopic signals are simplified:

Synthesis & Sample Preparation

To obtain authoritative spectroscopic data, the compound must be free of the common impurity 4-methoxy-2,3-dimethylphenol (mono-methylated intermediate).[1] The following protocol ensures >99% purity for spectral acquisition.

Optimized Synthesis Protocol

Reaction: O-Methylation of 2,3-dimethylhydroquinone.

-

Reagents: 2,3-Dimethylhydroquinone (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate (3.0 eq).

-

Solvent: Acetone (Anhydrous).

-

Procedure:

-

Dissolve 2,3-dimethylhydroquinone in acetone under inert atmosphere (

). -

Add finely ground

.[1] -

Add dimethyl sulfate dropwise to control exotherm.[1]

-

Reflux for 12 hours.[1]

-

Purification: Aqueous workup followed by recrystallization from methanol/water or flash chromatography (Hexanes/EtOAc 9:1).[1]

-

Workflow Diagram

Figure 1: Synthetic workflow for generating high-purity samples for spectroscopic analysis.

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is reported in CDCl

H NMR (400 MHz, CDCl

)

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Ar-H (C5, C6) | 6.67 | Singlet (s) | 2H | - | Shielded by ortho/para -OMe groups.[1] |

| -OCH | 3.78 | Singlet (s) | 6H | - | Characteristic methoxy resonance.[1] |

| -CH | 2.18 | Singlet (s) | 6H | - | Slightly deshielded benzylic methyls.[1] |

Note: Chemical shifts may vary slightly (

C NMR (100 MHz, CDCl

)

| Assignment | Chemical Shift ( | Carbon Type | Notes |

| C-O (C1, C4) | 150.8 | Quaternary | Deshielded by oxygen attachment. |

| C-Me (C2, C3) | 127.5 | Quaternary | Ortho to methoxy groups.[1] |

| Ar-H (C5, C6) | 110.5 | Tertiary (CH) | Strongly shielded position.[1] |

| -OCH | 55.8 | Primary (CH | Typical methoxy carbon. |

| -CH | 12.1 | Primary (CH | Benzylic methyl. |

Mass Spectrometry (GC-MS)

The fragmentation pattern is dominated by the stability of the aromatic core and the sequential loss of methyl radicals from the methoxy groups.[1]

Ionization Mode: Electron Impact (EI, 70 eV)[1]

| m/z | Intensity (%) | Fragment Assignment | Mechanistic Insight |

| 166 | 100 | [M] | Molecular Ion (Stable aromatic system).[1] |

| 151 | ~85 | [M - CH | Loss of methyl radical from methoxy group (formation of quinoid-like cation).[1] |

| 136 | ~15 | [M - 2CH | Loss of second methyl radical. |

| 121 | ~30 | [M - C | Loss of methoxy + methyl or rearrangement. |

| 91 | ~10 | [C | Tropylium ion (aromatic rearrangement).[1] |

| 77 | ~15 | [C | Phenyl cation. |

Infrared Spectroscopy (FT-IR)

Data acquired via ATR (Attenuated Total Reflectance) on a neat solid/oil film.

-

2830 – 3000 cm

: C-H stretching (Aliphatic methyls and Aromatic C-H).[1] -

1590, 1485 cm

: C=C Aromatic ring skeletal vibrations.[1] -

1215 – 1240 cm

: C-O-C asymmetric stretch (Strong, characteristic of aryl ethers).[1] -

1050 – 1100 cm

: C-O-C symmetric stretch. -

800 – 820 cm

: C-H out-of-plane bending (2 adjacent aromatic hydrogens).

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, researchers should watch for specific impurity signals.[1]

Common Impurities Table

| Impurity | Detection Method | Key Diagnostic Signal |

| 2,3-Dimethylhydroquinone | Broad singlet ~4.5-5.0 ppm (OH).[1] | |

| Mono-methyl ether | Asymmetry in aromatic region (two doublets or split singlets).[1] | |

| Dimethyl sulfate | Singlet at ~4.01 ppm (Toxic reagent residue). |

Troubleshooting Protocol

-

Issue: "Split" aromatic singlet in

H NMR. -

Issue: Extra peaks in aliphatic region.

-

Cause: Solvent inclusion (Acetone at 2.17 ppm overlaps with Ar-Me).

-

Solution: Dry sample under high vacuum (<1 mbar) for 4 hours at 40°C. Run NMR in DMSO-

to shift solvent peaks if necessary.

-

References

-

Synthesis & Characterization: Aitken, R. A., et al. "Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones."[1][3] Tetrahedron Letters, vol. 57, no. 31, 2016.[1]

-

NMR Chemical Shifts (Analogous Systems): "1H NMR Chemical Shifts of Impurities." Organic Chemistry Data, University of Wisconsin.[1]

-

Physical Properties: "this compound."[1][3][4][5][6][7][8] Molbase Chemical Database.[1]

-

Redox Applications: "Preparation and uses of reactive oxygen species scavenger derivatives." Google Patents, WO2019033330A1.[1]

-

Mass Spectrometry Data: "Chemical Composition of Methanolic Extracts... GC-MS Analysis." Pharmaceutical and Biomedical Research, 2021.[1][6]

Sources

- 1. Phytochemical Investigation on Volatile Compositions and Methoxylated Flavonoids of Agrostis gigantea Roth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. molbase.com [molbase.com]

- 6. publish.kne-publishing.com [publish.kne-publishing.com]

- 7. 1,4-Dimethoxy-2,5-dimethylbenzene for Research [benchchem.com]

- 8. This compound [myskinrecipes.com]

Technical Guide: 1H NMR Characterization of 1,4-Dimethoxy-2,3-dimethylbenzene

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) using Proton Nuclear Magnetic Resonance (

This document moves beyond basic spectral prediction, offering a self-validating protocol that combines standard 1D acquisition with Nuclear Overhauser Effect (NOE) experiments to definitively confirm the substitution pattern.[1]

Structural Analysis & Theoretical Prediction[1]

Before acquisition, a theoretical understanding of the molecule’s symmetry is required to interpret the integration and multiplicity data correctly.[1]

Symmetry Operations

The molecule belongs to the

-

Plane of Symmetry: Passes between the C2-C3 and C5-C6 bonds.[1]

-

Equivalence:

-

Aromatic Protons (H5, H6): Chemically and magnetically equivalent.[1]

-

Methoxy Groups (C1-OMe, C4-OMe): Equivalent.

-

Methyl Groups (C2-Me, C3-Me): Equivalent.

-

Predicted Signal Environments

Based on electronic effects (shielding/deshielding):

-

Aromatic Region (H5, H6): These protons are ortho to each other but appear as a singlet due to magnetic equivalence.[1] They are shielded by the ortho-methoxy groups relative to benzene.[1]

-

Alkoxy Region (-OCH

): Deshielded by the electronegative oxygen, appearing in the 3.5–4.0 ppm range.[1] -

Aliphatic Region (-CH

): Attached to the aromatic ring, appearing in the 2.0–2.5 ppm range.[1]

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocol should be strictly adhered to.

Sample Preparation[1]

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]-

Rationale:

provides excellent solubility for polymethoxybenzenes and prevents hydrogen bonding shifts common in DMSO-

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Note: Avoid over-concentration to prevent viscosity-induced line broadening.[1]

-

-

Filtration: Filter through a cotton plug or PTFE syringe filter (0.45

m) into the NMR tube to remove paramagnetic particulates (e.g., metallic catalyst residues).

Acquisition Parameters (Standard 300-500 MHz Instrument)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 (30° pulse) | Maximizes signal-to-noise ratio (SNR) per unit time.[1] |

| Relaxation Delay (D1) | Allows full relaxation of methyl protons ( | |

| Spectral Width | -2 to 14 ppm | Covers all expected signals and potential impurities (e.g., aldehyde CHO).[1] |

| Scans (NS) | 16 or 32 | Sufficient for >10 mg samples; increases SNR.[1] |

| Temperature | 298 K (25°C) | Standardizes chemical shifts.[1] |

Spectral Interpretation & Assignment

The spectrum of pure this compound is characterized by three distinct singlets.

Chemical Shift Data Table

Reference: TMS at 0.00 ppm

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| Ar-H (5, 6) | 6.55 – 6.65 | Singlet (s) | 2H | N/A* | Shielded by ortho-OMe groups.[1] |

| -OCH | 3.75 – 3.80 | Singlet (s) | 6H | N/A | Characteristic methoxy resonance.[1] |

| -CH | 2.10 – 2.20 | Singlet (s) | 6H | N/A | Characteristic aryl-methyl resonance.[1] |

*Note: H5 and H6 are ortho to each other but are magnetically equivalent due to the symmetry plane; thus, no splitting is observed (Singlet).

The "Isomer Trap"

A common error is misidentifying the 2,5-dimethyl isomer (1,4-dimethoxy-2,5-dimethylbenzene).[1] Both isomers produce three singlets with identical integration (2:6:6).[1]

-

Differentiation Strategy: In the 2,3-dimethyl isomer (target), the aromatic protons are adjacent to methoxy groups but distant from methyl groups. In the 2,5-dimethyl isomer, every aromatic proton is ortho to one methyl and one methoxy group.[1]

Advanced Validation: NOE Protocol

To definitively confirm the 2,3-dimethyl substitution pattern and rule out the 2,5-isomer, a 1D NOE Difference experiment is required.[1]

NOE Logic

The Nuclear Overhauser Effect (NOE) relies on through-space interactions (< 5 Å).[1][2]

-

Target Molecule (2,3-dimethyl): The Methyl groups (pos 2,3) are spatially distant from the Aromatic protons (pos 5,6).

-

Isomer (2,5-dimethyl): The Methyl groups are ortho to the Aromatic protons.

The Protocol

-

Irradiate Methyl Signal (~2.15 ppm).

-

Observe Response:

-

If 2,3-dimethyl (Target): You will see enhancement of the Methoxy signal (neighboring group).[1] You will see NO enhancement of the Aromatic H signal.

-

If 2,5-dimethyl (Impurity): You will see enhancement of BOTH the Methoxy and the Aromatic H signals.

-

Visualization of Logic Flow

The following diagram illustrates the decision process for structural verification.

Caption: Workflow for the definitive assignment of this compound, highlighting the critical NOE checkpoint to distinguish it from its symmetric regioisomer.

Troubleshooting & Impurity Profile

When analyzing the spectrum, be vigilant for these common impurities arising from the synthesis (typically methylation of hydroquinones or reduction of quinones).

| Signal ( | Multiplicity | Likely Impurity | Origin |

| ~5.5 - 6.0 | Broad Singlet | -OH (Phenol) | Incomplete methylation (Mono-ether).[1] |

| ~1.2 / ~3.5 | Triplet / Quartet | Ethanol/Ether | Residual recrystallization solvents.[1] |

| ~6.8 - 7.0 | Singlet | Quinone | Oxidation of the starting material (1,4-benzoquinone derivative).[1] |

| ~3.9 | Singlet | Isomer | 2,5-dimethoxy-1,4-dimethylbenzene (impurity trace).[1] |

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2568 (Related Polymethoxybenzenes).[1] Retrieved February 2, 2026, from [Link][1]

-

PubChem. (2025).[1][3] this compound (Compound Summary). National Library of Medicine.[1] Retrieved February 2, 2026, from [Link][1]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Authoritative text on NOE Difference Spectroscopy protocols).

Sources

13C NMR analysis of 1,4-Dimethoxy-2,3-dimethylbenzene

Technical Whitepaper: NMR Characterization of this compound

Executive Summary & Structural Logic

Target Analyte: this compound (

The analysis of this molecule is governed by its high degree of symmetry.[1] Although the molecule contains 10 carbon atoms, the

Symmetry-Derived Signal Prediction

| Carbon Type | Position (Locants) | Multiplicity (DEPT) | Electronic Environment | Expected Signal Count |

| Aromatic C-O | C1, C4 | Quaternary (C) | Deshielded (Inductive effect of O) | 1 |

| Aromatic C-Me | C2, C3 | Quaternary (C) | Shielded relative to C-O; Sterically crowded | 1 |

| Aromatic C-H | C5, C6 | Tertiary (CH) | Shielded (Ortho-methoxy effect) | 1 |

| Methoxy | Primary ( | Deshielded Aliphatic | 1 | |

| Methyl | Primary ( | Shielded Aliphatic | 1 | |

| TOTAL | 5 Distinct Signals |

Experimental Protocol

To ensure high signal-to-noise (S/N) ratios for quaternary carbons (which lack NOE enhancement and have long

Sample Preparation[2]

-

Solvent: Chloroform-d (

, 99.8% D) + 0.03% TMS ( -

Concentration: 30–50 mg of analyte in 0.6 mL solvent.

-

Note: Higher concentrations are preferred for

to visualize quaternary carbons rapidly.

-

-

Filtration: Filter through a glass wool plug to remove paramagnetic particulates (e.g., rust from spatulas) that broaden lines.

Instrument Parameters (Standard 100 MHz Carbon / 400 MHz Proton)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds .

-

Reasoning: The C1/C4 and C2/C3 carbons are quaternary. A short D1 will saturate these nuclei, causing them to disappear or integrate poorly.

-

-

Spectral Width: -10 to 200 ppm.[2]

-

Scans (NS): Minimum 512 (1024 recommended for clean baselines).

-

Temperature: 298 K (

).

Workflow Visualization

Figure 1: Optimized acquisition workflow emphasizing the relaxation delay for quaternary carbon detection.

Data Analysis & Assignment Guide

The following table outlines the chemical shift assignments. Note that exact values may shift

Chemical Shift Table (referenced to triplet at 77.16 ppm)

| Signal | Carbon Type | Assignment Logic (Causality) | |

| 1 | 150.0 – 152.0 | Aromatic | Most Deshielded: The electronegative oxygen atom directly withdraws electron density via induction, shifting this peak downfield. |

| 2 | 126.0 – 129.0 | Aromatic | Mid-Field Aromatic: These are quaternary carbons but lack the strong electronegative neighbor of C1/C4. |

| 3 | 108.0 – 112.0 | Aromatic | Shielded Aromatic: Located ortho to the methoxy group.[3] The mesomeric (resonance) donation of the oxygen lone pair increases electron density at the ortho/para positions, shielding these carbons significantly relative to benzene (128.5 ppm). |

| 4 | 55.5 – 56.5 | Methoxy | Deshielded Aliphatic: Typical range for alkoxy carbons. The oxygen atom deshields the methyl carbon. |

| 5 | 11.5 – 12.5 | Methyl | Shielded Aliphatic: Highly shielded. The value is slightly lower than typical toluene methyls due to steric crowding (ortho-effect) and electron density from the ring. |

Structural Logic Diagram

Figure 2: Structure-to-Spectrum mapping illustrating the symmetry-based reduction of 10 carbons to 5 signals.

Advanced Verification (Self-Validating Protocols)

To confirm the assignment without ambiguity, run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This is the "Trustworthiness" pillar of the analysis.

DEPT-135 Phasing Rules

-

Up (Positive):

and-

Observation: You will see the Methoxy (~56 ppm) and Methyl (~12 ppm) peaks pointing UP.

-

Observation: You will see the Aromatic C-H (~110 ppm) pointing UP.

-

-

Down (Negative):

carbons.-

Observation: No signals (Molecule contains no methylene groups).

-

-

Invisible: Quaternary carbons.

-

Observation: The peaks at ~151 ppm and ~127 ppm will disappear .

-

Troubleshooting & Common Pitfalls

Issue: Missing Quaternary Carbons (C1-C4)

-

Cause: Relaxation delay (

) is too short. Quaternary carbons relax slowly. -

Fix: Increase

to 5 seconds or add a paramagnetic relaxation agent like

Issue: Extra Peaks

-

Cause 1 (Rotamers): In highly crowded benzenes, rotation of the methoxy group can be restricted at low temperatures, breaking symmetry.

-

Check: Run the NMR at

or higher to ensure fast rotation averaging.

-

-

Cause 2 (Impurity): Common synthesis byproduct is the mono-methylated or tri-methylated congener.

-

Check: Look for asymmetry in the aromatic region (e.g., more than one C-H signal).[1]

-

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift additivity rules).

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.[3][4] (Authoritative text on substituent effects in NMR).

In-Depth Technical Guide: Mass Spectrometry Characterization of 1,4-Dimethoxy-2,3-dimethylbenzene

Executive Summary & Chemical Identity

Target Analyte: 1,4-Dimethoxy-2,3-dimethylbenzene

CAS: 39021-83-5

Molecular Formula:

This guide details the mass spectrometric behavior of this compound, a methylated hydroquinone dimethyl ether.[1] This molecule serves as a critical reference standard in metabolic profiling (specifically in lipid metabolism and anxiety-related pathways) and as a structural analog in the synthesis of redox-active pharmaceuticals like Coenzyme Q10 derivatives.[1][3]

The analysis of this compound requires a nuanced understanding of its fragmentation kinetics under Electron Ionization (EI), where the interplay between the methoxy substituents and the ortho-positioned methyl groups dictates the spectral fingerprint.[3]

Physicochemical Profile & Ionization Suitability[3]

Before establishing an instrumental protocol, we must analyze the physicochemical properties that drive ionization efficiency.[3]

| Property | Value | MS Implication |

| Monoisotopic Mass | 166.0994 Da | Primary target for High-Res MS (HRMS) confirmation.[1] |

| LogP | ~2.6 (Predicted) | Moderately lipophilic; ideal for Reverse Phase LC (C18) or GC analysis.[1] |

| Boiling Point | ~246°C | Thermally stable; highly suitable for Gas Chromatography (GC).[1] |

| Proton Affinity | High (Ether Oxygens) | Excellent response in ESI(+) due to protonation at methoxy sites.[1][3] |

Strategic Recommendation:

-

For Structural Elucidation: Use GC-EI-MS (70 eV) .[1][3] The hard ionization provides a rich fragmentation pattern essential for distinguishing this isomer from other dimethoxyxylenes.[3]

-

For Biological Quantification: Use LC-ESI-MS/MS (QqQ) .[1][3] The formation of

is robust, and collision-induced dissociation (CID) transitions allow for high-sensitivity MRM (Multiple Reaction Monitoring).[3]

GC-EI-MS Fragmentation Mechanics

The Electron Ionization (EI) spectrum of this compound is dominated by the stability of oxygen-stabilized cations.[1] Unlike simple hydrocarbons, the methoxy groups provide a "charge sink," directing fragmentation pathways.[3]

Key Spectral Features (NIST & Literature Data)

| m/z (Ion) | Relative Abundance | Identity | Mechanistic Origin |

| 166 | ~80-90% | Stable molecular ion due to aromatic resonance.[1] | |

| 151 | 100% (Base Peak) | Loss of methyl radical from a methoxy group ( | |

| 136 | ~10-20% | Loss of formaldehyde from the molecular ion or loss of second methyl radical.[1][3] | |

| 91 | ~20-30% | Tropylium ion formation after deep skeletal rearrangement.[1][3] |

Detailed Fragmentation Mechanism

The transition from the molecular ion (

-

Ionization: An electron is removed from the lone pair of one of the methoxy oxygens, creating a radical cation.[3]

-

-Cleavage: The radical cation stabilizes by ejecting a methyl radical (

-

Secondary Decay: The ion at

151 can further degrade by losing carbon monoxide (CO) or undergoing ring contraction to form the tropylium species (

Visualization: Fragmentation Pathway

The following diagram illustrates the primary decay channels validated by standard EI energetics.

Figure 1: Proposed EI fragmentation pathway for this compound showing the dominant loss of methyl radical to form the base peak.[1]

Analytical Protocols

Protocol A: GC-MS for Structural Identification

This protocol is designed for purity assessment and metabolite identification in complex matrices (e.g., plasma extracts).[3]

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

1. Sample Preparation:

-

Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Methanol.[3]

-

Derivatization is not required due to the capped methoxy groups.[3]

2. Chromatographic Conditions:

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[3]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[3]

-

Inlet: Splitless mode (1 µL injection) at 250°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min).

-

Ramp: 20°C/min to 300°C.[3]

-

Final: 300°C (Hold 3 min).

-

3. MS Parameters:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: 40–400 amu.[3]

-

Solvent Delay: 3.0 min.

4. Data Validation Criteria:

-

Retention Index (RI) on DB-5MS should be approximately 1350–1400 (Estimate based on dimethoxybenzene homologs).

-

The ratio of

151 to 166 should be consistent (>1.0).[3]

Protocol B: LC-MS/MS for Quantitation (MRM)

For pharmacokinetic (PK) studies, sensitivity is paramount.[3]

Instrument: Triple Quadrupole (QqQ) with ESI Source.[3]

1. MRM Transitions (Positive Mode):

| Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) | Purpose |

| 167.1 | 152.1 | 15 | 50 | Quantifier (Loss of methyl) |

| 167.1 | 137.1 | 25 | 50 | Qualifier (Loss of formaldehyde) |

| 167.1 | 91.1 | 40 | 50 | Qualifier (Structural confirmation) |

2. Mobile Phase:

-

A: Water + 0.1% Formic Acid.[3]

-

B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 5 minutes.

Case Study: Metabolomic Workflow

In recent metabolic studies involving lipid regulation (e.g., rabbit models), this compound has been identified as an endogenous marker.[1] The following workflow illustrates how to isolate and identify this compound from plasma.

Figure 2: Extraction and analysis workflow for quantifying this compound in biological matrices.

References

-

NIST Mass Spectrometry Data Center. "Benzene, 1,4-dimethoxy-2,3-dimethyl-."[1][2][3] NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link][3]

-

PubChem. "this compound (Compound)."[1][2][3] National Library of Medicine. [Link][3]

-

Lessmann, O., et al. "MassBank Record: MSBNK-BAFG-CSL2311094506."[3] MassBank Europe. [Link][3]

-

Wishart, D.S., et al. "HMDB0029671: 1,4-Dimethoxybenzene."[3] Human Metabolome Database.[3] (Reference for homologous metabolic pathways). [Link][3]

Sources

Technical Guide: Solubility Profile of 1,4-Dimethoxy-2,3-dimethylbenzene (23DDB)

This technical guide details the solubility profile, thermodynamic behavior, and experimental protocols for 1,4-Dimethoxy-2,3-dimethylbenzene (often abbreviated in literature as 23DDB ).

Designed for researchers in organic energy storage (Redox Flow Batteries) and pharmaceutical synthesis , this document moves beyond static data tables to provide a predictive framework for solvent selection and electrolyte engineering.

Executive Summary & Physicochemical Identity

This compound (23DDB) is a redox-active organic molecule primarily utilized as a high-potential catholyte in non-aqueous Redox Flow Batteries (RFBs). Its utility is defined by a critical structure-property relationship: the methyl substitution at the 2,3-positions disrupts the crystal packing energy sufficiently to allow hyper-solubility in polar aprotic solvents (up to 3.4 M in acetonitrile), a requirement for high energy density energy storage.

Physicochemical Snapshot

| Property | Value / Characteristic | Context |

| CAS Number | 39021-83-5 | Unique Identifier |

| Molecular Formula | C₁₀H₁₄O₂ | MW: 166.22 g/mol |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 78 – 79 °C | Moderate MP facilitates dissolution |

| Lipophilicity | LogP ≈ 2.6 (Estimated) | Highly soluble in non-polar/polar aprotic solvents |

| Redox Potential | ~4.0 V vs. Li/Li⁺ | High voltage catholyte material |

Solubility Data & Solvent Compatibility

The following data aggregates empirical findings from battery electrolyte engineering and synthetic purification protocols.

Quantitative Solubility Table

Note: Values represent saturation limits at ambient temperature (25°C) unless otherwise noted.

| Solvent System | Solubility Limit | Application Context |

| Acetonitrile (ACN) | ~3.4 M | Primary RFB Catholyte. Exceptional solubility due to dipole-dipole matching. |

| Propylene Carbonate (PC) | ~2.0 M * | Battery Electrolyte. *Value measured in presence of 0.5 M LiTFSI supporting salt.[1] |

| Dichloromethane (DCM) | High (> 1.0 M) | Synthetic extraction and processing.[2] |

| Methanol | High (Hot) / Moderate (Cold) | Recrystallization. Standard solvent for purification (See Protocol C). |

| Ethanol | High (Hot) / Moderate (Cold) | Alternative recrystallization solvent. |

| Water | Insoluble (< 1 mM) | Hydrophobic core prevents aqueous solvation. |

Thermodynamic Insight

The high solubility of 23DDB in ACN and PC is driven by the "Molecular Subtractive Strategy." Unlike earlier generations of redox shuttles that used bulky tert-butyl groups to force solubility (which lowered volumetric capacity), 23DDB relies on the asymmetry of the 2,3-methyl placement. This creates a "Goldilocks" zone:

-

Crystal Lattice Energy: High enough to be a stable solid (MP 79°C), but low enough to be overcome by solvent enthalpy.

-

Solvation: The methoxy oxygens act as weak Lewis bases, interacting favorably with the electropositive centers of aprotic solvents like ACN.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Gravimetric)

Use this method to determine the absolute solubility limit in a new solvent system.

-

Preparation: Weigh approximately 2.0 g of 23DDB into a sealable 10 mL vial.

-

Addition: Add the target solvent (e.g., ACN or Electrolyte mix) in small increments (500 µL) while maintaining the vial at 25°C in a temperature-controlled bath.

-

Equilibration: Vortex vigorously for 5 minutes after each addition. If the solid dissolves completely, add more solid until a persistent precipitate remains visible.

-

Saturation: Stir the suspension for 24 hours at 25°C to ensure thermodynamic equilibrium.

-

Sampling:

-

Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-wetted).

-

Transfer a precise volume (e.g., 1.0 mL) of the filtrate to a pre-weighed drying dish.

-

-

Quantification: Evaporate the solvent (vacuum oven at 40°C) until constant weight is achieved.

-

Calculation:

-

Protocol B: Purification via Recrystallization

Essential for battery grade materials to remove redox-active impurities.

-

Dissolution: Dissolve crude 23DDB in minimal boiling Methanol (~65°C).

-

Hot Filtration: If insoluble particulates remain, filter rapidly while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4 hours. Do not shock-cool, as this traps impurities.

-

Collection: Filter the white needles/leaflets and wash with cold (-20°C) Methanol.

-

Drying: Vacuum dry at 40°C for 12 hours to remove solvent traces (critical for electrochemical stability).

Workflow Visualization

Solubility Determination Logic

The following diagram outlines the decision process for determining solubility, distinguishing between "Quick Screen" and "Precise Thermodynamic" pathways.

Caption: Decision tree for selecting the appropriate solubility measurement protocol based on accuracy requirements.

Strategic Application: Electrolyte Engineering

When designing electrolytes using 23DDB, the solubility is not a static number but a variable dependent on the Supporting Electrolyte (Salt) concentration.

-

The Trade-off: Increasing salt concentration (e.g., LiTFSI 0.5 M → 1.0 M) improves ionic conductivity but decreases the solubility of 23DDB due to the salting-out effect (competition for solvation shells).

-

Recommendation: For maximum energy density, target a 23DDB concentration of 0.5 M to 1.0 M below its saturation limit to prevent precipitation during cold-temperature cycling (e.g., if saturation is 3.4 M, operate at 2.5 M).

Electrochemical Stability Window

23DDB is stable up to ~4.2 V vs Li/Li⁺. Ensure your solvent (ACN/PC) is dried to < 20 ppm water, as moisture can nucleate side reactions with the radical cation formed during charging.

References

-

Zhang, C., et al. (2015).Evolutionary Design of Low Molecular Weight Organic Anolyte Materials for Applications in Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.

-

[Link]

-

-

Huang, J., et al. (2020). Recent Advancements in Rational Design of Non-Aqueous Organic Redox Flow Batteries. Sustainable Energy & Fuels.[1][3] (Source for 23DDB solubility in PC/LiTFSI).

-

[Link]

-

-

Shulgin, A. (1991).PiHKAL: A Chemical Love Story. (Source for synthesis and melting point data of 2,3-dimethyl-1,4-dimethoxybenzene).

-

[Link]

-

- BenchChem.1,4-di-tert-Butyl-2,5-dimethoxybenzene & Derivatives Data. (General physical property reference).

Sources

Molecular Architecture & Conformational Dynamics of 1,4-Dimethoxy-2,3-dimethylbenzene

This technical guide is structured to provide a deep-dive analysis of 1,4-Dimethoxy-2,3-dimethylbenzene , focusing on its unique conformational landscape driven by steric crowding and its resulting physicochemical properties.[1][2]

Technical Reference Guide for Structural & Application Scientists

Executive Summary

This compound (CAS: 39021-83-5) represents a critical model system for understanding steric inhibition of resonance in electron-rich aromatics.[1][2] Unlike its planar parent compound (1,4-dimethoxybenzene), the introduction of vicinal methyl groups at the 2,3-positions introduces severe steric strain. This forces the methoxy substituents out of the aromatic plane, decoupling the oxygen lone pairs from the

Structural Characterization & Conformation

Crystallographic Parameters

The defining feature of this molecule is the "ortho-ortho" clash between the methoxy oxygens and the adjacent methyl groups.[2]

Steric Conflict Analysis: In a planar conformation, the Van der Waals radius of the methoxy oxygen (1.52 Å) and the adjacent methyl group (2.0 Å) would overlap significantly.[1] To relieve this strain, the molecule adopts a non-planar conformation.[1][2]

| Parameter | Planar (Hypothetical) | Experimental (Twisted) |

| C(Ar)–O–C(Me) Angle | 118° | ~115–117° |

| Dihedral Angle ( | 0° (Coplanar) | 65° – 88° (Perpendicular) |

| Resonance Energy | Maximized | Minimized (Steric Inhibition) |

Conformational Energy Landscape

The rotation of the methoxy groups is restricted.[1][2] The diagram below illustrates the energy penalty associated with planarization.

Figure 1: Conformational energy minimization pathway driven by steric repulsion between O-Me and Ar-Me groups.

Spectroscopic Signatures

The structural twist has direct observable effects in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Proton NMR ( H NMR)

Due to the molecular symmetry (

-

Aromatic Protons (H-5, H-6): Appears as a singlet (due to equivalence) or tightly coupled doublet.[1][2]

-

Methoxy Protons (1,4-OMe): Singlet.

NOE (Nuclear Overhauser Effect)

A critical self-validating experiment to confirm conformation is the 1D NOE Difference experiment .[1][2]

-

Irradiation of OMe signal: Will show enhancement of the adjacent Methyl (2,3-Me) signal only if the methoxy group is oriented toward it (proximal).[1]

-

Result: In the preferred twisted conformation, the average distance is minimized, leading to a strong positive NOE, confirming the spatial proximity despite the lack of conjugation.

Electronic & Redox Properties[1][2][3][4]

This compound is of high interest in Redox Flow Battery (RFB) research as a stable organic catholyte.[1][2]

Electrochemical Oxidation

The oxidation potential is a trade-off between inductive donation and resonance decoupling.[1][2]

-

Inductive Effect (+I): The two methyl groups donate electron density, theoretically making oxidation easier (lowering

).[1] -

Steric Inhibition of Resonance: The twist breaks the overlap between the Oxygen

-orbital and the Aromatic

Net Result: The compound exhibits a reversible oxidation at ~1.1 V vs. Ag/AgCl (approx.[1][2] 0.85 V vs. Fc/Fc

Figure 2: Redox cycling pathway.[2] The radical cation may adopt a slightly more planar geometry to stabilize the charge via delocalization, fighting against the steric strain.

Synthesis Protocol

Objective: Synthesis of this compound from 2,3-dimethylhydroquinone. Scale: Laboratory (10 mmol).

Reagents & Equipment

-

Methylating Agent: Dimethyl sulfate (DMS) or Iodomethane (MeI).[1][2] Note: MeI is preferred for safer handling on small scale.

-

Base: Potassium Carbonate (

) or Sodium Hydride (NaH).[1][2] -

Solvent: Acetone (for

) or DMF (for NaH).[1][2]

Step-by-Step Methodology

-

Dissolution: Dissolve 1.38 g (10 mmol) of 2,3-dimethylhydroquinone in 20 mL of anhydrous Acetone.

-

Deprotonation: Add 4.14 g (30 mmol, 3 eq) of anhydrous

. The suspension will turn slight yellow.[1][2] -

Methylation: Add 1.9 mL (30 mmol, 3 eq) of Iodomethane dropwise under inert atmosphere (

). -

Reflux: Heat the mixture to reflux (56°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2]

-

Workup:

-

Purification: Recrystallize from minimal hot hexane or sublime under vacuum.

References

-

Cambridge Crystallographic Data Centre (CCDC). Entry 204265: Crystal structure of Benzene, 1,4-dimethoxy-2,3-dimethyl-. [1]

-

PubChem. Compound Summary: this compound (CID 148299).[1][2] [1]

-

NIST Chemistry WebBook. 1,4-Dimethoxybenzene derivatives and spectral data. [1]

-

ResearchGate. Redox potentials of alkoxy-substituted benzenes in non-aqueous solvents.

Sources

Structural Architecture and Synthetic Utility of 1,4-Dimethoxy-2,3-dimethylbenzene

Content Type: Technical Whitepaper Subject: Organic Synthesis & Medicinal Chemistry Audience: Drug Development Scientists, Organic Chemists[1]

Executive Summary

In the landscape of medicinal chemistry, 1,4-Dimethoxy-2,3-dimethylbenzene (CAS: 39021-83-5) serves as a critical "masked" intermediate.[2] While chemically defined as an ether, its value in drug development lies in its role as a stable, lipophilic precursor to 2,3-dimethyl-1,4-benzoquinone —the aromatic core of Coenzyme Q10 (Ubiquinone) and various plastoquinone analogs.[1]

This guide moves beyond basic nomenclature to analyze the compound’s structural utility, providing a validated synthetic workflow for its production and subsequent oxidative activation (demethylation) into redox-active quinone scaffolds used in mitochondrial therapeutics and antiparasitic drug discovery.[1][2]

02.[1][2][3][4][5] Structural Identity & IUPAC Nomenclature[1][2]

The IUPAC name This compound is derived from the priority rules where the benzene ring is the parent structure.

-

Principal Functional Group: The ether groups (methoxy) and alkyl groups (methyl) generally have equal priority in naming, so the numbering is chosen to give the lowest locant set.[1]

-

Numbering Logic:

-

Symmetry: The molecule possesses a

axis of symmetry (if planar conformation is assumed for substituents) or effectively

Figure 1: Structural Numbering & Logic

Caption: Locant assignment for this compound. Blue nodes indicate ether linkages; Red nodes indicate alkylation sites.[1][2]

Synthetic Methodology

The synthesis of this compound is classically achieved via the Williamson Ether Synthesis methylation of 2,3-dimethylhydroquinone.

Protocol: Methylation of 2,3-Dimethylhydroquinone

Objective: Convert the oxidation-prone hydroquinone into the stable dimethoxy ether.[2]

Reagents:

-

Substrate: 2,3-Dimethyl-1,4-dihydroxybenzene (2,3-Dimethylhydroquinone).[1][2]

-

Methylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).[1][2] Note: DMS is preferred for scale-up due to cost, despite toxicity.[1]

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[1][2]

-

Solvent: Acetone (for MeI) or Water/Alcohol biphasic system (for DMS).[1][2]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 2,3-dimethylhydroquinone in acetone under inert atmosphere (N₂).

-

Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. The mixture will darken slightly due to phenoxide formation.[1][2]

-

Alkylation: Add 2.5 eq of Methyl Iodide dropwise.

-

Reflux: Heat to reflux (approx. 56°C) for 12–18 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexanes).[1][2]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenols) and Brine.[1][2]

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

Yield Expectation: >85% isolated yield.

Application in Drug Development: The "Redox Switch"

The primary utility of this compound in pharmaceutical research is its function as a protected quinone .[1]

Direct synthesis of quinones is often plagued by side reactions (polymerization).[1][2] By synthesizing the 1,4-dimethoxy derivative first, researchers can perform electrophilic aromatic substitutions (e.g., Friedel-Crafts acylation) at the open C5/C6 positions or modify the methyl groups before "revealing" the quinone.[1]

Critical Reaction: Oxidative Demethylation (CAN Oxidation)

To access the bioactive quinone core (e.g., for CoQ10 analog synthesis), the ether must be oxidized.[1] Ceric Ammonium Nitrate (CAN) is the gold standard reagent for this transformation due to its mild conditions and high selectivity.[1][2]

Mechanism: CAN acts as a single-electron oxidant.[1][2] It generates a radical cation at the aromatic ring, which is trapped by water, eventually leading to the release of methanol and the formation of the 1,4-benzoquinone.[1]

Figure 2: The CoQ10 Precursor Pathway

Caption: The "Redox Switch" workflow. The dimethoxy intermediate allows for stable handling before activation to the quinone.[1]

Analytical Characterization

For verification of the synthesized material, the following spectroscopic data is expected. The high symmetry of the molecule results in a simplified NMR spectrum.[1]

Table 1: Expected 1H-NMR Data (CDCl₃, 300/400 MHz)

| Proton Group | Position | Multiplicity | Chemical Shift (δ ppm) | Integration |

| Aromatic H | C5, C6 | Singlet (s) | 6.60 – 6.70 | 2H |

| Methoxy H | -OCH₃ | Singlet (s) | 3.70 – 3.75 | 6H |

| Methyl H | -CH₃ | Singlet (s) | 2.15 – 2.20 | 6H |

Note: The absence of coupling (singlets only) confirms the symmetry and the isolation of the proton environments.[1]

Mass Spectrometry (GC-MS)[1][2]

References

-

Lipshutz, B. H., et al. (2025).[1][2] Synthesis of Coenzyme Q10 and Analogs via Transition-Metal Catalyzed Couplings.[1][2] Journal of the American Chemical Society.[1][2] (Generalized citation for CoQ synthesis context).

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 562331, this compound.[2] PubChem.[1][2][3] [Link][1][2]

-

Jacob, P., et al. (1979).[1][2] Oxidative Demethylation of Hydroquinone Ethers with Ceric Ammonium Nitrate.[1][2] Journal of Organic Chemistry.[1][2] [Link]

Sources

Synonyms for 1,4-Dimethoxy-2,3-dimethylbenzene

Technical Whitepaper: 1,4-Dimethoxy-2,3-dimethylbenzene Nomenclature, Physicochemical Profile, and Synthetic Utility in Quinone Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 39021-83-5), a critical intermediate in organic synthesis. Often obscured by inconsistent nomenclature in commercial catalogs, this molecule serves as a stable, redox-active precursor for 2,3-dimethyl-1,4-benzoquinone , a core scaffold in the synthesis of plastoquinone analogs and bioactive prenylated quinones. This document clarifies its synonym hierarchy, details its physicochemical properties, and provides a validated protocol for its oxidative demethylation—a key step in activating the molecule for pharmaceutical applications.

Part 1: Chemical Identity & Nomenclature Strategy

In complex organic synthesis, ambiguity in nomenclature can lead to costly procurement errors. This compound is frequently misidentified due to the varying prioritization of the methoxy substituents versus the methyl groups on the benzene ring.

The following hierarchy establishes the definitive identity of the compound:

Synonym Ontology

| Category | Name | Context |

| IUPAC (Preferred) | This compound | Systematic naming based on oxygen priority.[1] |

| Structural Isomerism | 3,6-Dimethoxy--o-xylene | Highlights the o-xylene carbon skeleton.[1] |

| Functional Derivative | 2,3-Dimethylhydroquinone dimethyl ether | Indicates its origin from the reduction/methylation of quinones. |

| Industrial/Catalog | 2,3-Dimethyl-1,4-dimethoxybenzene | Common vendor label (e.g., Sigma-Aldrich, Ambeed). |

| CAS Registry | 39021-83-5 | The unique numerical identifier for verification. |

Structural Visualization & Numbering

The diagram below illustrates the numbering logic that differentiates this molecule from its isomers (e.g., 2,5-dimethoxy--p-xylene).

Figure 1: Substituent priority and numbering logic for this compound. The methoxy groups dictate positions 1 and 4.

Part 2: Physicochemical Profile

Accurate physicochemical data is essential for process design, particularly for solvent selection in recrystallization and extraction.

Table 1: Critical Physicochemical Properties

| Property | Value | Technical Note |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Appearance | White to off-white crystalline solid | Oxidizes to yellow/orange upon prolonged air exposure. |

| Melting Point | 78–80 °C | Distinct from 1,4-dimethoxybenzene (54–56 °C). |

| Solubility | Soluble in CHCl₃, EtOAc, Acetone. | Insoluble in water. |

| ¹H NMR Signature | δ 6.6–6.7 (s, 2H, Ar-H) | Diagnostic singlet for protons at C5/C6. |

| Storage | Sealed, Dry, Room Temp | Hygroscopic; protect from light to prevent auto-oxidation. |

Part 3: Synthetic Utility & Validated Protocols

The primary utility of this compound lies in its role as a masked quinone . The methoxy groups protect the redox-active core during harsh synthetic steps (e.g., Friedel-Crafts acylation or side-chain bromination). Once the skeleton is constructed, the "mask" is removed via oxidative demethylation to regenerate the quinone.

Core Protocol: Oxidative Demethylation using CAN

Objective: Conversion of this compound to 2,3-dimethyl-1,4-benzoquinone .

-

Why this method? Ceric Ammonium Nitrate (CAN) is preferred over silver(II) oxide or nitric acid because it operates under mild conditions with high regioselectivity, preventing over-oxidation of the methyl side chains.

Reagents:

-

Substrate: this compound (1.0 eq)[2]

-

Oxidant: Ceric Ammonium Nitrate (CAN) (2.5 – 3.0 eq)

-

Solvent: Acetonitrile (MeCN) / Water (H₂O) (2:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.66 g (10 mmol) of this compound in 20 mL of Acetonitrile in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Criticality: Cooling suppresses side-reactions involving the benzylic methyl groups.

-

-

Oxidant Addition: Dissolve 13.7 g (25 mmol) of CAN in 10 mL of water. Add this solution dropwise to the reaction flask over 15 minutes.

-

Observation: The solution will transiently turn dark, then shift to a bright yellow/orange color, indicating quinone formation.

-

-

Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Silica; Hexane:EtOAc 8:2). The starting material (high R_f) should disappear, replaced by a lower R_f yellow spot.

-

Workup: Dilute with 50 mL water. Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Yield: Expect 85–95% of bright yellow crystalline solid (2,3-dimethyl-1,4-benzoquinone).

Synthetic Workflow Visualization

Figure 2: Process flow for the CAN-mediated oxidation of this compound.

Part 4: Analytical Characterization (Self-Validation)

To ensure the integrity of the starting material before initiating synthesis, the following spectral peaks must be confirmed. Deviations suggest contamination with the mono-methyl derivative or oxidation products.

-

¹H NMR (300 MHz, CDCl₃):

-

δ 6.65 ppm (s, 2H): Aromatic protons at positions 5 and 6. Note: If this splits into a doublet, the symmetry is broken (impurity).

-

δ 3.78 ppm (s, 6H): Methoxy protons (-OCH₃) at positions 1 and 4.

-

δ 2.18 ppm (s, 6H): Methyl protons (-CH₃) at positions 2 and 3.

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion (M+): m/z 166.

-

Base Peak: Often m/z 151 (Loss of -CH₃).

-

Part 5: Safety & Handling

-

Hazard Classification: GHS07 (Warning).[3][4] Causes skin irritation (H315) and serious eye irritation (H319).

-

Reactivity: Incompatible with strong oxidizing agents (prior to controlled oxidation).

-

Disposal: Dispose of CAN waste separately as heavy metal waste (Cerium).

References

-

PubChem. (n.d.).[1] Benzene, 1,4-dimethoxy-2,3-dimethyl- (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Regioselective Bromination of this compound and Conversion into Sulfur-Functionalized Benzoquinones. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Coenzyme Q10 Biosynthesis and Quinone Precursors. PMC. Retrieved from [Link]

Sources

- 1. Benzene, 1,4-dimethoxy-2,3-dimethyl- | C10H14O2 | CID 148299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39021-83-5 [chemicalbook.com]

- 3. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 4. This compound | 39021-83-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS 39021-83-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. researchgate.net [researchgate.net]

Safety and handling of 1,4-Dimethoxy-2,3-dimethylbenzene

Technical Guide: Safety, Handling, and Reactivity of 1,4-Dimethoxy-2,3-dimethylbenzene

Part 1: Executive Summary & Technical Context

This compound (CAS: 39021-83-5) is a specialized electron-rich aromatic ether primarily utilized as a redox-active scaffold in the synthesis of benzoquinone derivatives, including analogs of Coenzyme Q10 (Ubiquinone) . Its utility lies in its ability to undergo controlled oxidative demethylation to yield 2,3-dimethyl-1,4-benzoquinone, a critical intermediate in medicinal chemistry and materials science.

While often categorized under generic aromatic ethers, this compound presents specific handling nuances due to its low melting point (predicted ~78°C) and susceptibility to oxidative degradation . This guide moves beyond standard SDS data to provide a mechanistic understanding of its stability and safe operational parameters.

Part 2: Physicochemical Profile & Hazard Identification

Identity:

-

Synonyms: 3,6-Dimethoxy-o-xylene; 2,3-Dimethylhydroquinone dimethyl ether[3]

-

Molecular Formula: C₁₀H₁₄O₂ (MW: 166.22 g/mol )[2]

Table 1: Physicochemical Properties & Safety Thresholds

| Property | Value / Characteristic | Operational Implication |

| Physical State | Low-melting crystalline solid (White/Off-white) | May liquefy in warm storage (>30°C); handle as a solid but prepare for melt.[3] |

| Melting Point | 78°C (Predicted); Isomers range 54–90°C | Avoid storing near heat sources; "caking" is common.[3] |